2-Bromo-4-isobutylpyridine
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Overview
Description
2-Bromo-4-isobutylpyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 2-position and an isobutyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isobutylpyridine typically involves the bromination of 4-isobutylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-isobutylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common in the literature.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products:
Scientific Research Applications
2-Bromo-4-isobutylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-isobutylpyridine in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles. In catalytic processes like Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-palladium bond, followed by transmetalation with the boronic acid and reductive elimination to form the final product .
Comparison with Similar Compounds
2-Bromo-4-isopropylaniline: This compound is similar in structure but has an aniline group instead of a pyridine ring.
2-Bromopyridine: A simpler analog with only a bromine substituent, it is less sterically hindered and may react differently in certain conditions.
Uniqueness: 2-Bromo-4-isobutylpyridine is unique due to the presence of both a bulky isobutyl group and a reactive bromine atom. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible from simpler pyridine derivatives .
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-bromo-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
RKOCALUAHSJRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NC=C1)Br |
Origin of Product |
United States |
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